![molecular formula C12H10N2O B13136316 3H-benzo[e]benzimidazol-2-ylmethanol CAS No. 4248-59-3](/img/structure/B13136316.png)
3H-benzo[e]benzimidazol-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is a heterocyclic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphtho[1,2-d]imidazole-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
(1H-Naphtho[1,2-d]imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the methanol group allows for specific interactions and reactions that are not possible with its analogs .
Propiedades
Número CAS |
4248-59-3 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3H-benzo[e]benzimidazol-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14) |
Clave InChI |
CRWQKDHYIRALAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO |
Solubilidad |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


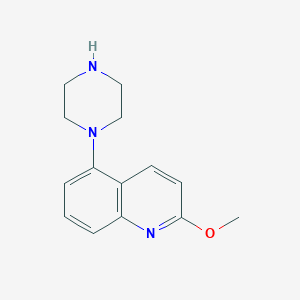
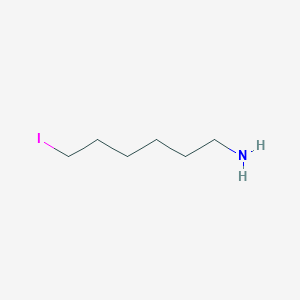
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)
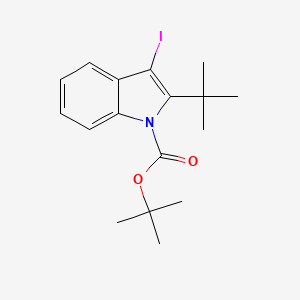
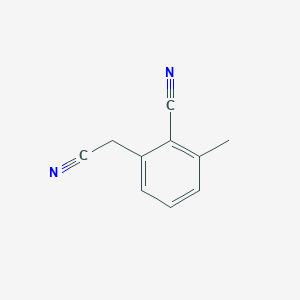
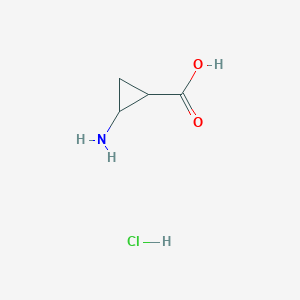
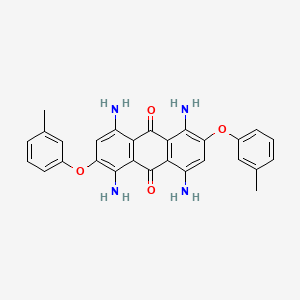


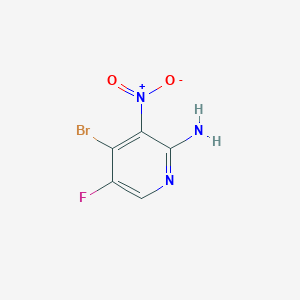
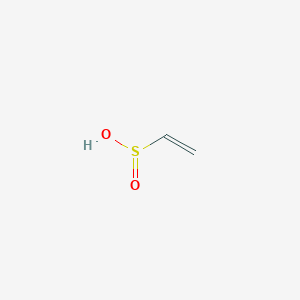
![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

